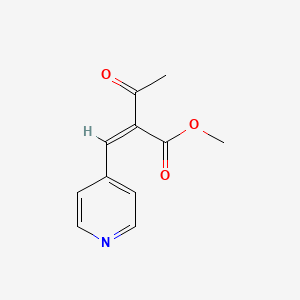
Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate is an organic compound that features a pyridine ring substituted with an acetyl group and a propenoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate typically involves the reaction of 4-acetylpyridine with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the deprotonation of the acetyl group, allowing it to react with the methyl acrylate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 2-Acetyl-3-(4-pyridyl)-2-propenoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Acetylpyridine: A simpler analog with similar structural features but lacking the propenoate ester.
Methyl 4-pyridyl ketone: Another related compound with a pyridine ring and a ketone group.
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
methyl (2Z)-3-oxo-2-(pyridin-4-ylmethylidene)butanoate |
InChI |
InChI=1S/C11H11NO3/c1-8(13)10(11(14)15-2)7-9-3-5-12-6-4-9/h3-7H,1-2H3/b10-7- |
Clé InChI |
LXWSASFILQMNAD-YFHOEESVSA-N |
SMILES isomérique |
CC(=O)/C(=C/C1=CC=NC=C1)/C(=O)OC |
SMILES canonique |
CC(=O)C(=CC1=CC=NC=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



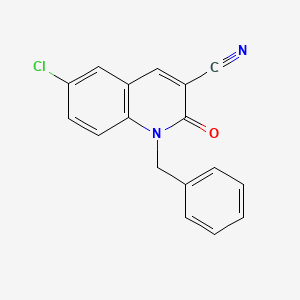
![Hexanoic acid, 6-[(2-methyl-6-quinolinyl)amino]-6-oxo-, methyl ester](/img/structure/B11833150.png)
![1-[(3aS,4aS,9aR)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinolin-3a-yl]methanamine](/img/structure/B11833153.png)
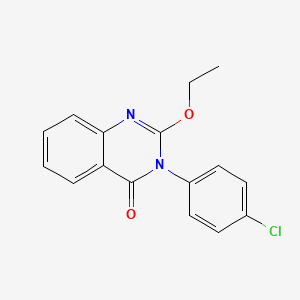

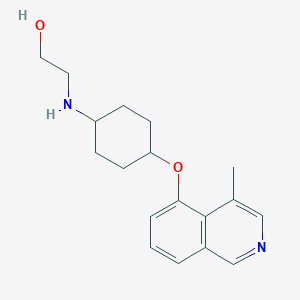
![4-Chloro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11833183.png)
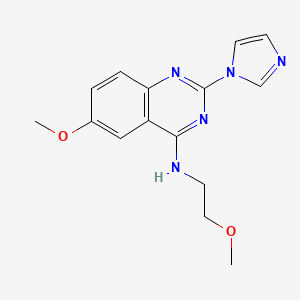
![4-Chloro-7-(3-chlorophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11833188.png)
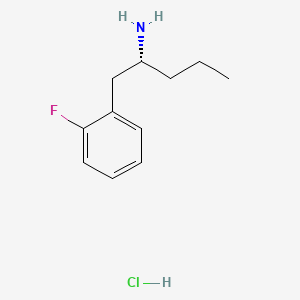

![1-{1-[2-(2-Ethyl-1H-indol-3-yl)ethyl]piperidin-3-yl}ethan-1-one](/img/structure/B11833209.png)
![Carbamic acid, N-[(1S,2S)-3-chloro-2-hydroxy-1-(phenylmethyl)propyl]-, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester](/img/structure/B11833211.png)
